4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide
Description
Properties
IUPAC Name |
4-[[2-(benzimidazol-1-yl)acetyl]amino]-N-quinolin-8-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-20(26-18-9-3-6-16-7-4-13-24-22(16)18)11-5-12-23-21(29)14-27-15-25-17-8-1-2-10-19(17)27/h1-4,6-10,13,15H,5,11-12,14H2,(H,23,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLULLKLKHGPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1H-Benzo[d]imidazole
The 1H-benzo[d]imidazole core undergoes alkylation at the N1 position using ethyl bromoacetate. In a typical procedure, 1H-benzo[d]imidazole (0.1 mol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen, followed by the addition of potassium carbonate (0.12 mol) and ethyl bromoacetate (0.11 mol). The mixture is stirred at 80°C for 12 hr, yielding ethyl 2-(1H-benzo[d]imidazol-1-yl)acetate.
Key Data:
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using 2M NaOH in ethanol/water (1:1) at reflux for 4 hr. Acidification with HCl yields 2-(1H-benzo[d]imidazol-1-yl)acetic acid as a white solid.
Key Data:
- Yield: 90–95%
- Melting Point: 189–192°C
- IR (KBr): 1715 cm$$^{-1}$$ (C=O), 2500–3300 cm$$^{-1}$$ (broad, COOH).
Preparation of 4-Aminobutanamide Intermediate
Protection of 4-Aminobutyric Acid
4-Aminobutyric acid (0.1 mol) is protected using di-tert-butyl dicarbonate (Boc$$_2$$O, 0.11 mol) in tetrahydrofuran (THF) with triethylamine (0.12 mol). After 6 hr at 25°C, Boc-protected 4-aminobutyric acid is isolated.
Key Data:
Activation and Coupling with Quinolin-8-amine
The Boc-protected acid is converted to its acyl chloride using thionyl chloride (0.3 mol) under reflux for 2 hr. The crude acyl chloride is reacted with quinolin-8-amine (0.1 mol) in dichloromethane (DCM) with triethylamine (0.12 mol) to form Boc-protected N-(quinolin-8-yl)butanamide.
Key Data:
- Yield: 75%
- Deprotection: Trifluoroacetic acid (TFA) in DCM (1:1) at 0°C for 1 hr yields 4-aminobutanamide.
Final Coupling Reaction
Activation of 2-(1H-Benzo[d]imidazol-1-yl)acetic Acid
The carboxylic acid (0.1 mol) is treated with thionyl chloride (0.3 mol) to form the acyl chloride, which is then reacted with 4-aminobutanamide (0.1 mol) in DCM with triethylamine (0.12 mol).
Key Data:
Alternative Coupling Strategies
Patent literature describes the use of coupling agents such as HOBt/EDCI in DMF for amide bond formation, achieving yields up to 80%.
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Recrystallization: Ethanol/water mixtures (3:1) yield high-purity product.
- Chromatography: Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves diastereomers.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted benzimidazole and quinoline derivatives.
Scientific Research Applications
4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to the biological activities of benzimidazole and quinoline.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The quinoline moiety can intercalate into DNA, inhibiting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Albendazole, mebendazole.
Quinoline Derivatives: Chloroquine, quinine.
Uniqueness
4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide is unique due to the combination of benzimidazole and quinoline moieties in a single molecule
Biological Activity
4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide is a synthetic compound that incorporates both benzimidazole and quinoline moieties, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The exact mechanism of action for this compound remains to be fully elucidated. However, based on the characteristics of its structural components:
- Benzimidazole derivatives typically interact with biological targets by inhibiting enzymes or modulating receptor activities, affecting pathways such as DNA synthesis and cell cycle regulation.
- Quinoline derivatives have been shown to exhibit significant anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth .
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and quinoline structures exhibit notable antimicrobial properties. For instance, studies on related benzimidazole derivatives have demonstrated effective inhibition against various bacterial strains:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus (Gram-positive) |
| N8 | 1.43 | Escherichia coli (Gram-negative) |
| N22 | 2.60 | Klebsiella pneumoniae |
These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural similarities to these active compounds .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. For example, compounds similar to this compound have shown promise in inhibiting cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 (Colorectal carcinoma) |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | Standard drug |
The results indicate that certain derivatives outperform established chemotherapeutics, highlighting the potential of this compound in cancer therapy .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against both Gram-positive and Gram-negative bacteria using the tube dilution technique. The results indicated significant activity against tested strains, suggesting that similar derivatives could enhance therapeutic options against resistant infections .
Study 2: Anticancer Screening
In another study focused on anticancer properties, a library of substituted benzimidazole compounds was synthesized and tested against HCT116 cells. The findings revealed several compounds with potent activity, reinforcing the notion that structural modifications can lead to enhanced biological effects .
Q & A
Q. Why might a compound show high in vitro potency but poor in vivo efficacy?
- Answer : Likely due to:
- Poor bioavailability : Assess plasma protein binding via equilibrium dialysis.
- Rapid clearance : Use LC-MS/MS to measure half-life in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
